molecular formula C12H16BFO3 B1447469 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 1038828-32-8

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B1447469
CAS RN: 1038828-32-8
M. Wt: 238.06 g/mol
InChI Key: PSQUBOBJDBVJIN-UHFFFAOYSA-N
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Description

“5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It is a boric acid derivative . The empirical formula is C13H16BFN2O2 .


Synthesis Analysis

The compound can be obtained through a two-step substitution reaction . One synthesis method involves the reaction of 5-Bromo-2-fluoropyridine and Bis(pinacolato)diboron .


Molecular Structure Analysis

The structure of the compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds like this one are significant reaction intermediates. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the resources.

Scientific Research Applications

Synthesis of Boric Acid Derivatives

The compound is an important boric acid derivative . It can be obtained through a two-step substitution reaction . Boric acid derivatives are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Crystal Structure Analysis

The crystal structure of the compound can be gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

Density Functional Theory (DFT) Studies

DFT is applied to further calculate the molecular structure and compare it with X-ray values . In addition, DFT is used to further study the molecular electrostatic potential and frontier molecular orbitals of the compound, revealing the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Medical Applications

Due to their unique structure, boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Fluorine-Containing Drugs

Fluorine-containing compounds are also widely used in medicine . The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery . In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 .

Future Directions

Boronic acid derivatives like this compound have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQUBOBJDBVJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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